4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid
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Overview
Description
4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a benzoic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid typically involves the following steps:
Protection of the amine group: The amine group in the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the benzoic acid moiety: The benzoic acid moiety can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow microreactor systems. These systems offer more efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Boron reagents, palladium catalysts.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted benzoic acid derivatives .
Scientific Research Applications
4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves the protection and deprotection of the amine group. The Boc group protects the amine from unwanted reactions, allowing for selective modifications of other functional groups. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-lysine: Used in the synthesis of peptides and proteins.
Uniqueness
4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is unique due to its combination of a Boc-protected pyrrolidine ring and a benzoic acid moiety. This structure allows for versatile applications in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals .
Biological Activity
The compound 4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid , also known by its CAS number 2060027-25-8, is a synthetic organic molecule characterized by its unique structural features, combining a benzoic acid moiety with a tert-butoxycarbonyl-protected pyrrolidine. This structure suggests potential applications in medicinal chemistry, particularly as a building block for drug development and enzyme inhibitors.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.4 g/mol
- Structural Features : The presence of the tert-butoxycarbonyl group acts as a protective moiety for the amine, which can facilitate further chemical reactions without unwanted side products.
Potential Therapeutic Applications
- Enzyme Inhibition : The structural characteristics of this compound allow it to potentially function as an enzyme inhibitor. Compounds with similar pyrrolidine structures have shown promise in inhibiting enzymes involved in various metabolic pathways.
- Antimicrobial Activity : Some derivatives of benzoic acid have demonstrated antimicrobial properties. While direct evidence for this compound is lacking, its structural analogs may provide insights into its potential efficacy against bacterial or fungal strains.
- Anti-inflammatory Effects : Benzoic acid derivatives are often explored for their anti-inflammatory properties, suggesting that this compound could also exhibit similar effects, particularly in inflammatory diseases.
Similar Compounds and Their Activities
Compound Name | CAS Number | Biological Activity | Reference |
---|---|---|---|
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid | 889953-29-1 | Potential enzyme inhibitor | |
4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid | 222987-24-8 | Antimicrobial properties observed | |
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate | 914299-22-2 | Anti-inflammatory effects reported |
The synthesis of this compound involves several steps including protection of the amine group and subsequent coupling with benzoic acid derivatives. The mechanism of action for potential biological activities remains to be elucidated but may involve interactions at the molecular level with specific enzymes or receptors.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO4/c1-11-9-14(10-18(11)16(21)22-17(2,3)4)12-5-7-13(8-6-12)15(19)20/h5-8,11,14H,9-10H2,1-4H3,(H,19,20) |
InChI Key |
VRHMCQIAUYLOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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